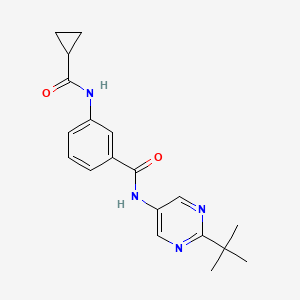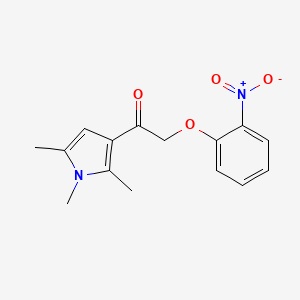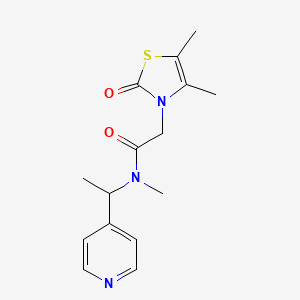
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide, also known as MRT67307, is a chemical compound that has gained widespread attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the p38α protein kinase, which plays a crucial role in the regulation of cellular responses to stress and inflammation.
Mécanisme D'action
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide exerts its effects by binding to the ATP-binding site of p38α, thereby inhibiting its activity. This leads to the downregulation of pro-inflammatory cytokines and chemokines, as well as the inhibition of cell proliferation and survival. Additionally, N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells.
Biochemical and Physiological Effects:
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, the compound has been shown to inhibit cell proliferation and survival, induce apoptosis, and enhance the efficacy of chemotherapy and radiotherapy. In inflammatory diseases, N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of inflammatory cells. In neurodegenerative disorders, N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been shown to protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide is its specificity for p38α, which makes it a useful tool for studying the role of this protein kinase in various cellular processes. Additionally, the compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide is its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide. One area of interest is the development of more potent and selective inhibitors of p38α, which may have improved therapeutic efficacy. Additionally, the compound may be investigated for its potential use in combination with other drugs for the treatment of various diseases. Finally, the role of p38α in various cellular processes, such as cell differentiation and autophagy, may be further elucidated using N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide as a tool.
Méthodes De Synthèse
The synthesis of N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide involves several steps, starting with the reaction of 2-tert-butyl-5-(bromomethyl)pyrimidine with 3-aminobenzamide in the presence of a base. This reaction yields the intermediate N-(2-tert-butylpyrimidin-5-yl)-3-aminobenzamide, which is then treated with cyclopropanecarbonyl chloride to form the final product, N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide.
Applications De Recherche Scientifique
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been shown to be a potent inhibitor of the p38α protein kinase, which is involved in the regulation of cellular responses to stress and inflammation. As such, N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been investigated for its potential use in the treatment of various diseases, including cancer, inflammatory diseases, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-19(2,3)18-20-10-15(11-21-18)23-17(25)13-5-4-6-14(9-13)22-16(24)12-7-8-12/h4-6,9-12H,7-8H2,1-3H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXLOLFBVUUKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534169.png)
![4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534170.png)

![2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B7534192.png)

![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7534200.png)
![4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534207.png)
![1-(2-methoxyethyl)-5-oxo-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B7534208.png)
![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylpropanamide](/img/structure/B7534221.png)

![5-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-oxo-1-phenyl-2,5-dihydro-1,2,4-triazine-3-carboxamide](/img/structure/B7534230.png)
![2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide](/img/structure/B7534248.png)
![2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide](/img/structure/B7534256.png)
